molecular formula C23H22N4O3 B4520730 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B4520730
M. Wt: 402.4 g/mol
InChI Key: SOONLAYAVSRWBV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused heterocyclic core that integrates benzimidazole and pyridine moieties. Its structure includes a 4-carbonitrile group, a 3-methyl substituent, and a 2-hydroxy-3-[(4-methoxyphenyl)amino]propyl side chain.

Properties

IUPAC Name

5-[2-hydroxy-3-(4-methoxyanilino)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-11-22(29)27-21-6-4-3-5-20(21)26(23(27)19(15)12-24)14-17(28)13-25-16-7-9-18(30-2)10-8-16/h3-11,17,25,28H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOONLAYAVSRWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile represents a novel class of benzimidazole derivatives that have attracted attention due to their potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes a benzimidazole core, which is a well-known pharmacophore in medicinal chemistry.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) observed in various studies:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1163.7
A54977% inhibition compared to control
HeLaNot specified but significant inhibition noted

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased levels of ROS which can trigger apoptosis.
  • Inhibition of Cell Proliferation : It has been shown to inhibit key signaling pathways involved in cell cycle regulation.
  • Interaction with DNA : Some benzimidazole derivatives exhibit DNA intercalation properties, which may contribute to their cytotoxic effects.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components:

  • Hydroxy and Methoxy Substituents : The presence of hydroxy and methoxy groups significantly enhances the antiproliferative activity. For instance, derivatives with these groups have shown improved IC50 values in vitro.
  • Substituent Variability : Variations in the substituents at the benzimidazole core and phenyl ring affect biological activity. Compounds with cyano groups at the benzimidazole nucleus exhibited notable antiproliferative effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar benzimidazole derivatives:

  • Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and tested for their anticancer properties. The most potent derivative showed over 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin .
  • Evaluation of Antioxidant Properties : In addition to antiproliferative effects, some derivatives demonstrated significant antioxidant activity, indicating potential dual therapeutic roles in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its specific substituents, which differentiate it from related analogs. Below is a comparative analysis of structurally similar pyrido[1,2-a]benzimidazole derivatives:

Compound Name Core Structure Key Substituents Impact on Properties References
Target Compound Pyrido[1,2-a]benzimidazole - 4-Carbonitrile
- 3-Methyl
- 2-Hydroxy-3-[(4-methoxyphenyl)amino]propyl
Enhanced solubility (hydroxyl group), potential receptor binding (methoxyphenyl amino), and metabolic stability (carbonitrile)
2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile Pyrido[1,2-a]benzimidazole - 4-Carbonitrile
- 3-Methyl
- Allyl and pyrrolidinyl groups
Reduced polarity (allyl/pyrrolidine) may lower solubility but improve membrane permeability
2-Butyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Pyrido[1,2-a]benzimidazole - 4-Carbonitrile
- Butyl chain
- 3,4-Dimethoxyphenyl ethylamino
Increased lipophilicity (butyl) and potential for multi-target interactions (dimethoxy groups)
5-{[3-(Dimethylamino)propyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Oxazole (non-benzimidazole) - Oxazole core
- Furyl and dimethylamino groups
Distinct bioactivity due to oxazole core; may target different enzymes

Bioactivity and Target Interactions

  • Hydroxypropyl vs.
  • Methoxyphenyl Amino vs. Dimethoxyphenyl Ethylamino: The 4-methoxyphenyl amino group in the target compound provides moderate electron-donating effects, influencing binding affinity to serotonin or kinase receptors. In contrast, 3,4-dimethoxyphenyl analogs (e.g., ) may exhibit stronger π-π stacking with aromatic protein residues.
  • Carbonitrile Group : Common in all analogs, this group stabilizes molecular conformation via dipole interactions and may resist metabolic degradation compared to ester or amide functionalities .

Key Research Findings

Solubility and Pharmacokinetics

  • The hydroxyl group in the target compound improves aqueous solubility (logP ~2.1) compared to butyl- or allyl-substituted analogs (logP ~3.5–4.0) .
  • Carbonitrile-containing derivatives generally exhibit longer plasma half-lives (t₁/₂ > 6 hours) in preclinical models due to metabolic stability .

Q & A

Q. What are the key challenges in synthesizing 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile, and how can they be methodologically addressed?

Challenges include complex stereochemistry, side reactions, and low yields due to competing pathways. Methodological solutions involve combining quantum chemical reaction path searches to predict intermediates and transition states with statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). This dual approach minimizes trial-and-error and maximizes efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound in experimental settings?

High-performance liquid chromatography (HPLC) with pH-adjusted ammonium acetate buffers (e.g., pH 6.5) is recommended for purity analysis. Structural confirmation employs FTIR for functional group identification, mass spectrometry for molecular weight validation, and NMR for stereochemical resolution. These methods ensure reproducibility and accuracy .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction conditions for this compound?

Statistical DoE, such as factorial or response surface designs, systematically varies parameters (e.g., reactant ratios, temperature) to identify optimal conditions with minimal experiments. Computational pre-screening of reaction paths using quantum mechanics (e.g., DFT) further narrows experimental ranges, reducing resource consumption .

Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratory settings?

Standardized protocols derived from DoE results, coupled with rigorous documentation of reaction conditions (e.g., stirring rate, humidity control), enhance reproducibility. Training in chemical biology methods, such as those outlined in advanced laboratory courses, ensures consistent technique application .

Q. What purification techniques are recommended for isolating the target compound from complex reaction mixtures?

Membrane-based separation technologies (e.g., nanofiltration) and preparative HPLC are effective for isolating the compound from byproducts. Solvent selection guided by computational solubility predictions improves yield and purity .

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity and stability of this compound under varying conditions?

Quantum chemical calculations (e.g., transition state analysis) predict reaction pathways, while molecular dynamics simulations assess stability in different solvents or temperatures. Software tools enable virtual screening of degradation pathways, guiding experimental stability studies .

Q. What methodologies resolve discrepancies between computational predictions and experimental outcomes during synthesis?

Iterative feedback loops integrate experimental data (e.g., kinetic profiles) into computational models to refine accuracy. For example, unexpected byproducts identified via HPLC can prompt re-evaluation of reaction mechanisms using adjusted activation barriers in simulations .

Q. What interdisciplinary approaches are critical for advancing research on this compound’s properties?

Combining synthetic chemistry with computational modeling and data science is essential. For instance, machine learning algorithms trained on reaction datasets improve predictive accuracy, while cheminformatics tools analyze structure-activity relationships for biological applications .

Q. How can machine learning algorithms be integrated into experimental design to enhance efficiency?

Machine learning models trained on historical reaction data predict optimal conditions (e.g., solvent polarity, catalyst type) for new syntheses. These models are validated through small-scale experiments, creating adaptive workflows that reduce failed trials .

Q. What advanced spectroscopic or chromatographic methods are employed to study this compound’s dynamic behavior in solution?

Time-resolved NMR spectroscopy monitors conformational changes, while ultra-high-resolution mass spectrometry detects trace intermediates. Coupling HPLC with on-line UV-Vis and circular dichroism detectors provides real-time analysis of chiral purity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s biological activity in different assay systems?

Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Statistical meta-analysis of dose-response curves identifies outliers, while molecular docking studies reconcile discrepancies by probing binding mode variations .

Q. What strategies mitigate inconsistencies in computational vs. experimental solubility profiles?

Hybrid models combining quantum-mechanical solubility parameters with machine learning corrections improve accuracy. Experimental validation via phase-diagram mapping (e.g., solid-liquid equilibrium studies) resolves mismatches .

Training and Methodology

Q. What training is essential for researchers working with this compound in advanced laboratory settings?

Courses in chemical biology methods (e.g., CHEM/IBiS 416) provide hands-on training in synthesis, purification, and computational modeling. Safety protocols from institutional chemical hygiene plans ensure compliance with advanced lab regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.